Home > Products > Screening Compounds P24396 > NHC-diphosphate (triammonium)
NHC-diphosphate (triammonium) -

NHC-diphosphate (triammonium)

Catalog Number: EVT-8327641
CAS Number:
Molecular Formula: C9H24N6O12P2
Molecular Weight: 470.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-Heterocyclic Carbene Diphosphate (Triammonium) is a compound that combines the unique properties of N-heterocyclic carbenes with diphosphate groups. This compound is often utilized in various biochemical and synthetic applications due to its structural stability and reactivity. The diphosphate group plays a crucial role in energy transfer and storage in biological systems, similar to adenosine triphosphate.

Source

N-Heterocyclic Carbenes are known for their ability to stabilize metal complexes and are derived from the deprotonation of imidazolium salts. The diphosphate component can be sourced from various phosphoric acid derivatives, commonly used in biochemical synthesis.

Classification

N-Heterocyclic Carbene Diphosphate (Triammonium) can be classified under:

  • Chemical Class: Organophosphorus compounds
  • Functional Group: N-Heterocyclic carbenes and phosphates
  • Biochemical Role: Metabolite involved in energy metabolism
Synthesis Analysis

Methods

The synthesis of N-Heterocyclic Carbene Diphosphate (Triammonium) typically involves several steps:

  1. Formation of N-Heterocyclic Carbene:
    • Start with an imidazolium salt, which is deprotonated using a strong base such as sodium hydride or potassium tert-butoxide to yield the N-heterocyclic carbene.
  2. Phosphorylation:
    • The N-heterocyclic carbene is then reacted with a phosphoric acid derivative to introduce the diphosphate group. This can be achieved through nucleophilic attack on a phosphorus center.
  3. Ammonium Salt Formation:
    • Finally, the product is treated with ammonium salts to form the triammonium variant, ensuring solubility and stability in aqueous environments.

Technical Details

The reaction conditions typically include:

  • Temperature: Ambient to slightly elevated temperatures
  • Solvent: Polar aprotic solvents such as dimethyl sulfoxide or acetonitrile
  • Time: Reaction times can vary from several hours to overnight depending on the reactivity of the starting materials.
Molecular Structure Analysis

Structure

The molecular structure of N-Heterocyclic Carbene Diphosphate (Triammonium) includes:

  • A central phosphorus atom bonded to two oxygen atoms (forming the diphosphate group) and coordinated to the N-heterocyclic carbene.
  • The triammonium component consists of three ammonium ions attached to the phosphate moiety, enhancing solubility.

Data

Key structural data may include:

  • Molecular Formula: C₈H₁₄N₃O₆P₂
  • Molecular Weight: Approximately 295.2 g/mol
  • Bond Angles and Lengths: Specific angles around the phosphorus atom and bond lengths between phosphorus and oxygen are critical for understanding reactivity.
Chemical Reactions Analysis

Reactions

N-Heterocyclic Carbene Diphosphate (Triammonium) participates in various chemical reactions, including:

  1. Nucleophilic Substitution:
    • The carbene can act as a nucleophile, attacking electrophilic centers in organic substrates.
  2. Coordination Chemistry:
    • The compound can form stable complexes with transition metals, enhancing catalytic activity in various reactions.
  3. Hydrolysis:
    • In aqueous environments, it can undergo hydrolysis, releasing inorganic phosphate and regenerating the N-heterocyclic carbene.

Technical Details

The kinetics of these reactions often depend on factors such as pH, temperature, and concentration of reactants. For example, hydrolysis rates can be significantly affected by the presence of competing nucleophiles or changes in ionic strength.

Mechanism of Action

Process

The mechanism by which N-Heterocyclic Carbene Diphosphate (Triammonium) exerts its effects involves:

  1. Activation of Substrates:
    • The electron-rich nature of the N-heterocyclic carbene allows it to activate substrates for subsequent reactions, facilitating bond formation or cleavage.
  2. Energy Transfer:
    • The diphosphate moiety plays a crucial role in energy transfer processes similar to those observed in adenosine triphosphate metabolism.

Data

Kinetic studies often reveal that reactions involving this compound follow first-order kinetics under certain conditions, indicating a single rate-determining step influenced by substrate concentration.

Physical and Chemical Properties Analysis

Physical Properties

  • State: Typically exists as a solid or crystalline material.
  • Solubility: Highly soluble in polar solvents due to its ammonium groups.
  • Stability: Stable under standard laboratory conditions but sensitive to hydrolysis over prolonged periods.

Chemical Properties

  • Reactivity: Exhibits high reactivity towards electrophiles due to the presence of the N-heterocyclic carbene.
  • pH Sensitivity: Stability may vary with pH; optimal performance often observed around neutral pH levels.
Applications

N-Heterocyclic Carbene Diphosphate (Triammonium) finds applications in various scientific fields:

  1. Catalysis:
    • Used as a ligand in transition metal catalysis for organic synthesis reactions.
  2. Biochemistry:
    • Serves as a metabolite involved in energy transfer processes within cells, mimicking natural phosphate compounds like adenosine triphosphate.
  3. Material Science:
    • Investigated for use in developing advanced materials due to its unique chemical properties that allow for self-assembly and surface modification techniques.
Introduction to NHC-Diphosphate (Triammonium)

Role in Antiviral Therapeutics: Contextualizing β-d-N4-Hydroxycytidine (NHC) Metabolites

β-d-N4-Hydroxycytidine 5ʹ-diphosphate, triammonium salt (NHC-diphosphate), represents a critical intermediate metabolite in the activation pathway of the broad-spectrum ribonucleoside antiviral prodrug molnupiravir (β-d-N4-hydroxycytidine-5ʹ-isopropyl ester) and its parent nucleoside β-d-N4-hydroxycytidine [2] [6]. Within infected cells, NHC undergoes a stepwise phosphorylation cascade catalyzed by host cellular kinases to form the pharmacologically active species, NHC-triphosphate. This triphosphorylated metabolite functions as a competitive substrate for viral RNA-dependent RNA polymerases, leading to lethal mutagenesis of viral genomes through the accumulation of transition mutations during replication [2] [4] [6]. NHC-diphosphate occupies a pivotal position in this metabolic sequence as the immediate precursor to NHC-triphosphate.

The enzymatic conversion of nucleoside analogues to their triphosphate forms frequently presents a critical pharmacokinetic bottleneck, as many nucleoside analogues exhibit poor recognition by cellular kinases [8] [9]. This limitation is particularly pronounced in resting or poorly metabolically active cells, where kinase expression levels may be insufficient to generate therapeutically relevant intracellular concentrations of the active triphosphate metabolite [8] [12]. Consequently, the direct administration of pre-phosphorylated intermediates like NHC-diphosphate offers a strategic advantage by bypassing the initial, often rate-limiting, phosphorylation steps. The triammonium counterion enhances the aqueous solubility of this otherwise polyanionic molecule, facilitating its formulation and cellular delivery [8].

Table 1: Metabolic Activation Pathway of β-d-N4-Hydroxycytidine (NHC) to its Antiviral Form

MetaboliteEnzyme(s) ResponsibleBiological SignificanceKinetic Considerations
NHC (Parent Nucleoside)Nucleoside transporters (e.g., ENT1)Cellular uptakeTransport efficiency varies by cell type
NHC-MonophosphateUridine-Cytidine Kinase (UCK), Deoxycytidine Kinase (dCK)First phosphorylation stepOften rate-limiting due to kinase specificity
NHC-DiphosphateNucleoside Monophosphate Kinases (NMPKs)Precursor to active triphosphateEfficient conversion generally observed
NHC-TriphosphateNucleoside Diphosphate Kinases (NDPKs)Direct incorporation by viral RdRpCompetes with natural nucleotides (CTP/UTP)

Research demonstrates that intracellular delivery of NHC-diphosphate significantly augments the concentration of NHC-triphosphate compared to administration of the parent nucleoside NHC [6] [8]. This enhanced conversion efficiency stems from circumventing the dependence on the initial monophosphorylation step, which is subject to kinetic limitations and potential competition with endogenous nucleosides. The final phosphorylation, catalyzed by near-ubiquitous nucleoside diphosphate kinases, is typically a highly efficient process [8] [12]. Consequently, NHC-diphosphate serves as a crucial metabolic reservoir, ensuring sustained intracellular levels of the active NHC-triphosphate, thereby maximizing the mutagenic potential against viral RNA genomes across diverse cell types, including those with limited kinase activity [2] [6].

The significance of NHC-diphosphate extends beyond merely being a metabolic intermediate. Its role is central to overcoming a fundamental challenge in nucleoside analogue therapeutics: the variability in intracellular activation kinetics. By providing a pre-activated form closer to the ultimate antiviral agent, NHC-diphosphate helps to ensure more predictable and potent antiviral effects across different tissue and cell types, contributing to the broad-spectrum efficacy observed with molnupiravir against RNA viruses, including SARS-CoV-2, influenza, and respiratory syncytial virus [4] [6] [10].

Historical Development of Nucleoside Analogues in Antiviral Research

The development of nucleoside analogues as antiviral agents constitutes a cornerstone of medicinal chemistry, spanning over six decades of scientific innovation driven by the urgent need to combat viral pathogens [1] [3] [7]. The foundational discovery occurred in the 1950s with the isolation of spongothymidine and spongouridine, arabinose-containing nucleosides derived from the Caribbean sponge Tethya crypta [3]. These natural products demonstrated that structural alterations to the sugar moiety of nucleosides were biologically tolerated, inspiring the synthesis of early therapeutic agents like cytarabine (Ara-C, 1969) and vidarabine (Ara-A, 1976). Cytarabine, featuring a stereochemical inversion of the 2'-hydroxyl group (arabinoside configuration), became a pivotal anticancer drug, while vidarabine found initial use against herpesviruses [1] [3]. These first-generation analogues primarily functioned as obligate chain terminators upon incorporation into DNA, lacking the 3'-hydroxyl group necessary for phosphodiester bond formation [1] [5].

A transformative breakthrough arrived with the advent of human immunodeficiency virus (HIV) therapeutics in the 1980s. Zidovudine (azidothymidine, AZT), synthesized in 1964 but repurposed as the first HIV reverse transcriptase inhibitor in 1987, exemplified the "obligate chain termination" strategy. Its 3'-azido group replaces the native 3'-hydroxyl, preventing further DNA chain elongation upon incorporation by reverse transcriptase [5] [7] [9]. However, the clinical application of AZT and subsequent dideoxynucleoside analogues (didanosine-ddI, zalcitabine-ddC, stavudine-d4T) highlighted a critical metabolic limitation: inefficient intracellular phosphorylation. The initial monophosphorylation step, particularly in resting immune cells, proved highly inefficient for many analogues, leading to suboptimal levels of the active triphosphate metabolites and variable therapeutic outcomes [8] [9] [12]. This challenge spurred research into strategies to bypass these kinetic barriers.

Table 2: Evolution of Key Nucleoside Analogues and Phosphorylation Strategies

Era/DecadeRepresentative AnaloguesKey Structural ModificationsPrimary Antiviral TargetActivation Challenge & Strategy
1960s-1970sCytarabine (Ara-C), Vidarabine (Ara-A)Arabinose sugar (2'-OH inversion)Cancer, HerpesvirusesReliant on host kinases; No specific strategy
1980s-1990sZidovudine (AZT), Stavudine (d4T), Didanosine (ddI)3'-Azido (AZT), 2',3'-Unsaturation (d4T), Purine dideoxy (ddI)HIV Reverse TranscriptasePoor monophosphorylation in resting cells; High dosing
2000sTenofovir disoproxil fumarate (TDF), SofosbuvirAcyclic phosphonate (TDF), ProTide (Sofosbuvir)HIV/HBV, Hepatitis C VirusProTide bypasses first phosphorylation
2010s-PresentMolnupiravir (Prodrug of NHC), NHC metabolitesN4-hydroxy modification, Isopropyl ester prodrugBroad-spectrum RNA virusesProdrug enhances absorption; Diphosphate intermediates investigated for efficient triphosphate generation

The 1990s and 2000s witnessed the emergence of two pivotal solutions: prodrug technologies and nucleotide analogues. The ProTide (Prodrug NucleoTIDE) approach, pioneered by McGuigan, revolutionized antiviral therapy by masking the charged phosphonate or phosphate group of nucleotide analogues with bioreversible protecting groups (e.g., aryloxy phosphoramidates) [1] [8]. Sofosbuvir, a ProTide prodrug of a 2'-F-2'-C-methyluridine monophosphate analogue approved for hepatitis C virus (HCV) in 2013, exemplifies this strategy. Intracellular cleavage releases the nucleoside monophosphate, bypassing the rate-limiting first phosphorylation step and ensuring efficient generation of the active triphosphate to inhibit HCV RNA-dependent RNA polymerase [5] [8] [12]. Simultaneously, acyclic nucleoside phosphonates like tenofovir (HIV/HBV) were developed, featuring a stable phosphonate bond mimicking the natural phosphate group, thus requiring only two intracellular phosphorylations instead of three [1] [8].

The development of molnupiravir and its metabolites, including NHC-diphosphate, represents the culmination of these historical efforts. β-d-N4-Hydroxycytidine itself was identified as a broad-spectrum ribonucleoside analogue precursor [6]. Its isopropyl ester prodrug, molnupiravir, was designed to overcome poor oral bioavailability of the parent nucleoside [4] [6]. Once absorbed and hydrolyzed to NHC, the nucleoside undergoes intracellular phosphorylation. Research into delivering pre-phosphorylated metabolites like NHC-diphosphate (triammonium) directly addresses the historical challenge of inefficient kinase-dependent activation observed with earlier nucleoside analogues [8] [12]. By focusing on intermediates deeper within the phosphorylation cascade, this strategy aims to provide a more reliable and potent intracellular delivery of the ultimate antiviral agent, NHC-triphosphate, leveraging lessons learned from decades of nucleoside analogue development [1] [3] [8]. This historical trajectory underscores the continuous refinement in nucleoside-based drug design, moving from simple sugar-modified nucleosides to sophisticated prodrugs and pre-activated metabolites to optimize antiviral efficacy.

Properties

Product Name

NHC-diphosphate (triammonium)

IUPAC Name

azane;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl phosphono hydrogen phosphate

Molecular Formula

C9H24N6O12P2

Molecular Weight

470.27 g/mol

InChI

InChI=1S/C9H15N3O12P2.3H3N/c13-6-4(3-22-26(20,21)24-25(17,18)19)23-8(7(6)14)12-2-1-5(11-16)10-9(12)15;;;/h1-2,4,6-8,13-14,16H,3H2,(H,20,21)(H,10,11,15)(H2,17,18,19);3*1H3/t4-,6-,7-,8-;;;/m1.../s1

InChI Key

IFDLJBUQQGSKTM-LLWADOMFSA-N

SMILES

C1=CN(C(=O)N=C1NO)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O.N.N.N

Canonical SMILES

C1=CN(C(=O)N=C1NO)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O.N.N.N

Isomeric SMILES

C1=CN(C(=O)N=C1NO)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O)O.N.N.N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.